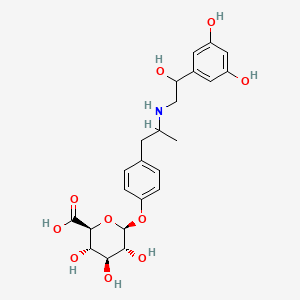

FENOTEROL O-BETA-D-GLUCURONIDE

Description

Significance of Phase II Metabolism in Xenobiotic Biotransformation

Phase II metabolism represents a crucial detoxification process in the body. capes.gov.br Following Phase I reactions, which typically introduce or expose functional groups on a xenobiotic molecule, Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. tandfonline.com This conjugation step, catalyzed by transferase enzymes, dramatically increases the water solubility of the xenobiotic, making it more readily excretable from the body via urine or bile. cornell.edunih.gov These reactions are generally considered a detoxifying step, as they often lead to the metabolic inactivation of pharmacologically active compounds and facilitate their elimination. The efficiency of Phase II metabolism is a key factor in determining the clearance rate and potential for accumulation of drugs and other foreign substances.

Overview of Glucuronidation as a Key Conjugation Pathway

Among the various Phase II reactions, glucuronidation is the most common and one of the most important pathways for the metabolism of a vast array of drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govnih.gov This reaction involves the transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. nih.govfrontiersin.org The enzymes responsible for catalyzing this transfer are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located primarily in the liver but also present in other tissues such as the intestine and kidneys. cornell.edupharmaffiliates.com The addition of the highly polar glucuronic acid moiety to a lipophilic compound results in a glucuronide conjugate that is significantly more water-soluble and is typically biologically inactive. nih.gov This transformation is vital for the detoxification and subsequent removal of countless therapeutic agents from the body. cornell.edunih.gov

Academic Relevance of Fenoterol (B1672521) O-Beta-D-Glucuronide as a Model Metabolite

Fenoterol O-beta-D-glucuronide, a major metabolite of the drug fenoterol, serves as a valuable tool in academic and pharmaceutical research for studying various aspects of drug metabolism. tandfonline.com Its chemical properties and metabolic fate make it an interesting subject for investigating specific enzymatic pathways.

Fenoterol is chemically classified as a resorcinol (B1680541) derivative due to the presence of a 1,3-benzenediol moiety in its structure. tandfonline.comresearchgate.net Resorcinol and its derivatives are known to undergo metabolism, with the major metabolite found in urine being a glucuronide conjugate. The study of fenoterol's metabolism, therefore, provides specific insights into the biotransformation of this class of phenolic compounds. Research has shown that fenoterol can be conjugated at different positions, leading to the formation of distinct glucuronides, namely fenoterol-para-glucuronide and fenoterol-meta-glucuronide. nih.gov This regioselectivity in metabolism is a key area of investigation for understanding how resorcinol-based structures are processed by metabolic enzymes.

The formation of this compound is exclusively mediated by UGT enzymes, making it a useful substrate for probing the activity and specificity of this important enzyme family. nih.govnih.gov Research using rat models has shown that UGT activity towards fenoterol is concentrated in the liver and intestine. nih.gov

A significant area of research is the stereoselective nature of fenoterol glucuronidation. Fenoterol exists as a mixture of enantiomers (RR'(-) and SS'(+)), and studies have demonstrated that these enantiomers are metabolized at different rates. nih.gov This stereoselectivity provides a model for investigating how the three-dimensional structure of a substrate influences its interaction with the active site of UGT enzymes.

In vitro studies using isolated rat liver and intestinal cells (hepatocytes and enterocytes) have been instrumental in quantifying the kinetics of fenoterol glucuronidation. These studies have determined key kinetic parameters, highlighting differences in metabolic efficiency between tissues and between the different fenoterol enantiomers. nih.gov

Table 1: Kinetic Parameters for the Glucuronidation of Fenoterol Enantiomers in Rat Hepatic and Intestinal Microsomes

| Enantiomer | Tissue | Vmax (nmol/min/mg protein) |

|---|---|---|

| (-) Fenoterol | Hepatic Microsomes | 3.6 ± 0.3 |

| Intestinal Microsomes | 3.4 ± 0.1 | |

| (+) Fenoterol | Hepatic Microsomes | 6.7 ± 0.8 |

| Intestinal Microsomes | 5.8 ± 0.4 |

Data sourced from a study on the stereoselective formation of fenoterol glucuronides. nih.gov

Table 2: Maximum Glucuronidation Rates (Vmax) in Isolated Rat Cells| Enantiomer | Cell Type | Vmax (pmol/min/mg protein) |

|---|---|---|

| (-) Fenoterol | Hepatocytes | 148 ± 13 |

| Enterocytes | 372 ± 50 | |

| (+) Fenoterol | Hepatocytes | 173 ± 12 |

| Enterocytes | 444 ± 57 |

Data derived from research on fenoterol glucuronidation in isolated rat hepatocytes and enterocytes. nih.gov

These detailed kinetic analyses underscore the utility of fenoterol and its glucuronide conjugate as tools for exploring the intricacies of UGT-mediated metabolism, including tissue-specific expression, stereoselectivity, and the prediction of in vivo metabolic clearance from in vitro data. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLCRUFRMASDFW-IWKWYPLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747783 | |

| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61046-78-4 | |

| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Formation of Fenoterol O Beta D Glucuronide

Parent Compound Glucuronidation and Metabolic Fate

Fenoterol (B1672521) undergoes extensive metabolism in the body, with glucuronidation and sulfation being the predominant conjugation pathways. Following administration, a significant portion of the fenoterol molecule is metabolized into glucuronide and sulfate conjugates. This biotransformation is a crucial step in the detoxification and elimination of the compound. The resulting glucuronide conjugate, Fenoterol O-beta-D-glucuronide, is more polar than the parent fenoterol, which increases its solubility in blood and allows for efficient renal elimination.

The fenoterol molecule possesses two hydroxyl groups on its resorcinol (B1680541) ring, which are the primary sites for glucuronidation. These positions are referred to as the para- and meta- positions relative to the alkylaminoethanol side chain. The attachment of glucuronic acid to these phenolic hydroxyl groups is a key step in the formation of this compound.

Research has identified two distinct glucuronide isomers of fenoterol formed during its metabolism: fenoterol-para-glucuronide and fenoterol-meta-glucuronide. Studies conducted using isolated rat hepatocytes (liver cells) and enterocytes (intestinal cells) have confirmed the formation of both these isomers.

The proportion of each isomer formed can vary depending on the metabolic site. In rat hepatocytes, the fraction of para-glucuronide formed was found to be 0.40, while in enterocytes, this fraction was higher at 0.54. Fenoterol is administered as a racemic mixture of (SS')-(+)-fenoterol and (RR')-(-)-fenoterol enantiomers, and the glucuronidation process exhibits stereoselectivity. The maximum rate of glucuronidation (Vmax) for the (+)-enantiomer is significantly higher than that for the (-)-enantiomer in both hepatic and intestinal microsomes. This suggests a more efficient elimination of the (+)-enantiomer through liver metabolism.

Table 1: Kinetic Parameters of Fenoterol Enantiomer Glucuronidation in Rat Microsomes

| Enantiomer | Tissue | Vmax (nmol/min/mg) |

|---|---|---|

| (-)-Fenoterol | Hepatic Microsomes | 3.6 ± 0.3 |

| Intestinal Microsomes | 3.4 ± 0.1 | |

| (+)-Fenoterol | Hepatic Microsomes | 6.7 ± 0.8 |

Enzymatic Catalysis of Fenoterol Glucuronidation

The conjugation of fenoterol with glucuronic acid is not a spontaneous reaction but is catalyzed by a specific family of enzymes.

The enzymatic process of glucuronidation is catalyzed by the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues, including the gastrointestinal tract. xenotech.com UGTs play a critical role in the metabolism of a vast array of xenobiotics (foreign compounds such as drugs) and endogenous substances. nih.gov Their primary function is to enhance the water solubility of lipophilic molecules, thereby facilitating their detoxification and excretion from the body. nih.gov

The UGT superfamily in humans is divided into families and subfamilies, with the UGT1A and UGT2B families being the most important for drug metabolism. nih.govnih.gov Isoforms such as UGT1A1, UGT1A9, and UGT2B7 are known to be involved in the glucuronidation of a wide variety of drugs. nih.govebmconsult.complos.org UGT2B7, in particular, is responsible for metabolizing numerous drugs, including analgesics and nonsteroidal anti-inflammatory drugs. wikipedia.orgmdpi.com While these isoforms are major contributors to phase II drug metabolism, specific studies definitively identifying the primary UGT isoforms responsible for fenoterol glucuronidation are not extensively detailed in the current body of literature.

The glucuronidation reaction involves the transfer of the glucuronic acid moiety from a high-energy cofactor, uridine 5'-diphosphate-glucuronic acid (UDPGA), to the fenoterol molecule. xenotech.com The UGT enzyme facilitates a nucleophilic attack from a hydroxyl group on the fenoterol molecule (the aglycone) to the C1 position of the glucuronic acid residue of UDPGA. This results in the formation of a β-D-glucuronide conjugate (this compound) and the release of uridine diphosphate (UDP). This covalent modification significantly increases the hydrophilicity of the fenoterol molecule, marking it for elimination.

Enzymatic and Molecular Studies of Fenoterol Glucuronidation

Characterization of UGT Enzyme Kinetics

The kinetics of the UGT enzymes responsible for fenoterol (B1672521) glucuronidation provide insight into the efficiency and capacity of this metabolic pathway. Glucuronidation is a bisubstrate reaction that generally follows a compulsory-order ternary mechanism, but for in vitro modeling, it is often simplified by using an excess of the cofactor, UDP-Glucuronic Acid (UDPGA), allowing the reaction to be described by the Michaelis-Menten equation. nih.gov

Kinetic studies using rat microsomal preparations have been instrumental in quantifying the glucuronidation of fenoterol enantiomers. Fenoterol is a racemate of (SS')-(+)-fenoterol and (RR')-(-)-fenoterol. Research has demonstrated stereoselectivity in its metabolism, with notable differences in the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km) between the two enantiomers.

In rat hepatic microsomes, the Vmax for the (+)-isomer is significantly higher than for the (-)-enantiomer. nih.gov Conversely, the apparent Km (Kmapp) values were found to be lower for the (-)-enantiomer compared to the (+)-enantiomer. nih.gov These parameters indicate a higher maximal rate of glucuronidation for the (+)-enantiomer. nih.gov

Table 1: Michaelis-Menten Parameters for Fenoterol Enantiomer Glucuronidation in Rat Microsomes

This table displays the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the glucuronidation of fenoterol enantiomers in hepatic and intestinal microsomal preparations from rats. Data sourced from Biochemical Pharmacology. nih.gov

| Enantiomer | Preparation | Vmax (nmol/min/mg) | Km (mM) |

|---|---|---|---|

| (-)-Fenoterol | Hepatic Microsomes | 3.6 ± 0.3 | Not explicitly quantified in source |

| (+)-Fenoterol | Hepatic Microsomes | 6.7 ± 0.8 | Not explicitly quantified in source |

| (-)-Fenoterol | Intestinal Microsomes | 3.4 ± 0.1 | Not explicitly quantified in source |

| (+)-Fenoterol | Intestinal Microsomes | 5.8 ± 0.4 | Not explicitly quantified in source |

The chemical structure of fenoterol presents two potential sites for glucuronidation: the phenolic hydroxyl groups on the 1,3-benzenediol (resorcinol) ring and the hydroxyl group on the 4-hydroxyphenyl moiety. nih.gov This leads to the formation of two distinct glucuronide metabolites, designated as fenoterol-meta-glucuronide and fenoterol-para-glucuronide, respectively. nih.govnih.gov

Studies have shown that the formation of these two glucuronides occurs in constant proportions over a wide range of substrate concentrations. nih.govresearchgate.net However, the ratio of para- to meta-glucuronide formation exhibits regioselectivity that is dependent on the tissue type. In rat hepatocytes, the para-glucuronide constitutes about 40% of the glucuronidated metabolites formed. nih.govresearchgate.net In contrast, in rat enterocytes, the para-glucuronide is the predominant metabolite, accounting for approximately 54% of the total, suggesting that the glucuronidation of the 4-hydroxyphenyl group is favored in the intestine. nih.govresearchgate.net

In Vitro Glucuronidation Studies

In vitro models are essential for elucidating the mechanisms of drug metabolism. For fenoterol, various systems, from subcellular fractions to isolated cells, have been employed to characterize its glucuronidation.

Microsomes, which are vesicles of endoplasmic reticulum membranes, are widely used for in vitro metabolism studies because they contain a high concentration of UGT enzymes. nih.govmdpi.com Investigations using both liver and intestinal microsomes from rats have been crucial in demonstrating the stereoselective glucuronidation of fenoterol. nih.gov

The maximum glucuronidation rate (Vmax) of the (+)-fenoterol isomer was found to be significantly higher than that of the (-)-fenoterol isomer in both hepatic and intestinal microsomes. nih.gov In hepatic microsomes, the Vmax was 6.7 ± 0.8 nmol/min/mg for the (+) isomer versus 3.6 ± 0.3 nmol/min/mg for the (-) isomer. nih.gov A similar pattern was observed in intestinal microsomes, with Vmax values of 5.8 ± 0.4 nmol/min/mg for the (+) isomer and 3.4 ± 0.1 nmol/min/mg for the (-) isomer. nih.gov These findings highlight that both the liver and the intestine are significant sites of stereoselective first-pass metabolism for fenoterol.

To study metabolism in a more physiologically relevant context, isolated intact cells such as hepatocytes (liver cells) and enterocytes (intestinal cells) are used. nih.gov These systems retain the cellular architecture, including the cofactors and transport proteins necessary for metabolic processes.

Studies with isolated rat hepatocytes and enterocytes confirmed the stereoselective glucuronidation of fenoterol. nih.gov While the differences were less pronounced than in microsomes, the Vmax for (+)-fenoterol was consistently higher than for (-)-fenoterol in both cell types. nih.gov The calculation of intrinsic metabolic clearance (Clint), derived from the Vmax/Kmapp ratio, from these cellular studies suggests a more efficient elimination of the (+)-enantiomer via liver metabolism. nih.govnih.gov This stereoselective first-pass metabolism can significantly influence the bioavailability and pharmacological activity of the fenoterol enantiomers in vivo. nih.gov

Table 2: Maximum Glucuronidation Rates (Vmax) of Fenoterol Enantiomers in Isolated Rat Cells

This table shows the maximum velocity (Vmax) of glucuronidation for fenoterol enantiomers in isolated hepatocytes and enterocytes from rats. Data sourced from Biochemical Pharmacology. nih.gov

| Enantiomer | Cell Type | Vmax (pmol/min/mg) |

|---|---|---|

| (-)-Fenoterol | Hepatocytes | 148 ± 13 |

| (+)-Fenoterol | Hepatocytes | 173 ± 12 |

| (-)-Fenoterol | Enterocytes | 372 ± 50 |

| (+)-Fenoterol | Enterocytes | 444 ± 57 |

Identifying the specific UGT isoforms responsible for a drug's metabolism is a key component of reaction phenotyping. nih.gov This is commonly achieved by using recombinant UGT enzymes, which are individual human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells or V79 cells). nih.govnih.govresearchgate.net This approach allows for the direct assessment of each enzyme's contribution to the metabolism of a compound. nih.gov

The UGT1 and UGT2 families are almost exclusively responsible for the glucuronidation of drugs. criver.com Key isoforms frequently implicated in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. criver.comnih.gov Studies to pinpoint the specific isoforms that catalyze fenoterol glucuronidation would involve incubating fenoterol with a panel of these recombinant enzymes. nih.gov By comparing the metabolic activity of the individual isoforms, researchers can identify the primary enzymes involved. For instance, studies on other drugs have successfully used this method to demonstrate that UGT2B7 is the primary catalyst for efavirenz (B1671121) glucuronidation and that UGT1A1 and UGT1A9 are major contributors to the metabolism of tectorigenin (B1682738) and irigenin. nih.govmdpi.com The application of this methodology is central to fully characterizing the metabolic pathway of fenoterol and predicting potential drug-drug interactions.

Inhibitor and Activator Profiling of Fenoterol Glucuronidation

The metabolic pathway of fenoterol, particularly its conjugation to form fenoterol O-beta-D-glucuronide, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Identifying specific inhibitors and activators of this process is crucial for predicting potential drug-drug interactions (DDIs) and understanding variability in patient metabolism. criver.com Regulatory agencies often require in vitro UGT inhibition testing for new drug candidates, especially if they are to be co-administered with drugs cleared via glucuronidation. criver.com

While specific studies exhaustively profiling inhibitors and activators for fenoterol glucuronidation are not extensively detailed in published literature, the established methodologies for UGT reaction phenotyping provide a clear framework for how such a profile would be determined. xenotech.com The primary approach involves using a panel of selective chemical inhibitors in an in vitro test system, such as human liver microsomes (HLM) or recombinant human UGT enzymes. xenotech.combioivt.com This allows researchers to pinpoint which specific UGT isoforms are responsible for fenoterol's metabolism. bioivt.com

Indirect evidence suggests that structural modifications to the fenoterol molecule itself can influence its rate of glucuronidation. For instance, the substitution of a 4'-methoxy moiety on a fenoterol derivative was found to reduce its presystemic glucuronidation, indicating that the molecular structure is a key determinant for UGT enzyme affinity and can inherently inhibit the process. researchgate.net

Conversely, activators of UGT enzymes can increase the rate of fenoterol glucuronidation. Compounds like fenofibrate (B1672516) have been shown to activate hepatic glucuronidation by up-regulating UGT expression through the PPARα nuclear receptor pathway. nih.gov This mechanism highlights a potential for drugs that are PPARα agonists to enhance the clearance of fenoterol.

A typical screening panel to identify the UGT enzymes involved in fenoterol glucuronidation would include known inhibitors for the most common drug-metabolizing UGTs.

Table 1: Common Chemical Inhibitors for UGT Phenotyping

| UGT Isoform | Selective Chemical Inhibitor |

| UGT1A1 | Bilirubin (B190676), Atazanavir |

| UGT1A3 | Chenodeoxycholic acid |

| UGT1A4 | Trifluoperazine |

| UGT1A6 | Niflumic acid |

| UGT1A9 | Niflumic acid, Propofol |

| UGT2B7 | Gemfibrozil Glucuronide |

| UGT2B15 | N-acetyl-L-cysteine |

This table represents a standard panel of inhibitors that would be used to characterize the UGT-mediated metabolism of a compound like fenoterol. Data derived from established methodologies in UGT research. xenotech.com

Comparative Enzymology Across Species (Preclinical Models)

The use of preclinical animal models is a cornerstone of drug development, but significant species differences in drug metabolism can complicate the extrapolation of animal data to humans. researchgate.net This is particularly true for glucuronidation, as the expression, activity, and substrate specificity of UGT enzymes vary markedly between species like rats, mice, dogs, and humans. nih.govresearchgate.net

The rate and stereoselectivity of glucuronidation are highly dependent on the specific UGT isoforms present in the liver and other tissues, and this enzymatic profile differs across preclinical species. nih.govresearchgate.net For example, studies comparing UGT activity in mice and rats found that intrinsic clearance values for various substrates could be substantially different, with variations depending on the specific substrate and tissue (liver vs. duodenum). nih.gov

While direct comparative data for fenoterol across multiple species is limited, extensive research on the structurally similar beta-agonist clenbuterol (B1669167) provides a valuable parallel. A study using liver microsomes from various species revealed dramatic differences in the ability to form clenbuterol glucuronides. researchgate.net Dog and bovine liver microsomes were highly active and stereoselective, each producing a single, different diastereomer. researchgate.net In contrast, human, pig, and moose liver microsomes produced only minor amounts of the glucuronide metabolite. researchgate.net The study identified UGT1A9 and UGT1A10 as the primary human enzymes responsible for clenbuterol glucuronidation. researchgate.net Given that fenoterol is also a substrate for glucuronidation at a phenolic hydroxyl group, it is plausible that similar species differences and UGT isoform preferences exist for its metabolism.

Table 2: Comparative Glucuronidation of Clenbuterol in Liver Microsomes Across Species

| Species | Glucuronidation Activity Level | Stereoselectivity | Key Human UGT Isoforms |

| Dog | High | High (produces one diastereomer) | N/A |

| Bovine | High | High (produces a different diastereomer) | N/A |

| Rabbit | Moderate | Not specified | N/A |

| Rat | Moderate | Not specified | N/A |

| Human | Low | High (produces one diastereomer) | UGT1A9, UGT1A10 |

| Pig | Low | Not specified | N/A |

| Moose | Low | Not specified | N/A |

This table is based on findings for the related compound clenbuterol and illustrates the significant species variability in UGT activity, which is a critical consideration for fenoterol metabolism studies. researchgate.net

The observed species-specific differences in UGT activity have profound implications for translational research, which aims to bridge the gap between preclinical findings and human clinical outcomes. nordicbioscience.comfrontiersin.org Relying on data from an animal model (like a rat or dog) that metabolizes fenoterol differently from humans could lead to inaccurate predictions of the drug's pharmacokinetic profile, efficacy, and potential for DDIs in patients. researchgate.net The marked differences in glucuronidation across species must be taken into account during toxicology testing and clinical trial design. researchgate.net

To overcome these translational hurdles, more advanced research models are necessary. These include:

Humanized Animal Models: The development of "humanized" mice, such as the hUGT1 mouse, which expresses human UGT1A enzymes, offers a promising in vivo tool to predict human-specific glucuronidation pathways and potential toxicities more accurately. researchgate.net

In Vitro Human-Based Systems: Using human liver microsomes, cryopreserved human hepatocytes, or individual recombinant human UGT enzymes allows for a direct assessment of a compound's metabolism by the relevant human enzymes, bypassing the issue of species variation. bioivt.comresearchgate.net

3D Cell Cultures and Organoids: Advanced in vitro models like 3D organoids, which are self-assembled structures grown from human stem cells to resemble miniaturized organs, can offer a more physiologically relevant environment for metabolic studies compared to traditional 2D cell cultures. vitares.org

By employing these translational models, researchers can better characterize the formation of this compound as it would occur in humans, leading to more reliable and successful drug development. nordicbioscience.com

Analytical Methodologies for Fenoterol O Beta D Glucuronide in Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the separation of Fenoterol (B1672521) O-Beta-D-Glucuronide from its parent compound and other metabolites. These techniques precede detection and are vital for the reliability of the entire analytical process.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fenoterol and its metabolites. ijacskros.com Method development often focuses on reversed-phase chromatography, utilizing C18 columns. bvsalud.org A typical mobile phase might consist of an acetonitrile (B52724) and water mixture (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 using formic acid, at a flow rate of 1.0 mL/min and UV detection at 276 nm. bvsalud.org For enhanced sensitivity, especially in complex matrices like plasma and urine, hydrophilic interaction chromatography (HILIC) has also been employed. nih.govnih.gov An isocratic mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) (10 mM, pH 6.8) (90:10, v/v) at a flow rate of 0.2 ml/min has been successfully used with a HILIC column. nih.gov The development of these methods is critical for achieving the necessary separation and sensitivity for accurate quantification. nih.govnih.gov

| Parameter | Reversed-Phase HPLC bvsalud.org | HILIC nih.gov |

|---|---|---|

| Column | C18 (150 mm × 3.9 mm i.d., 5 µm) | Waters HILIC (150 mm × 2.1 mm) |

| Mobile Phase | Acetonitrile:water (30:70, v/v) with 0.1% triethylamine, pH 5.0 with formic acid | Methanol:ammonium acetate (10 mM, pH 6.8) (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.2 mL/min |

| Detection | UV at 276 nm | Mass Spectrometry |

Gas Chromatography (GC) Applications, potentially with derivatization

Gas Chromatography (GC) is another powerful technique for analyzing fenoterol and its metabolites, though it typically requires a derivatization step to increase the volatility and thermal stability of these polar compounds. phenomenex.blogscience.govjfda-online.com A common derivatization method is silylation, which replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog For instance, after enzymatic hydrolysis of the glucuronide conjugate, fenoterol can be derivatized with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govmdpi.com One method involves converting fenoterol into a tetrahydroisoquinoline derivative, followed by trimethylsilylation, which exhibits good gas chromatographic behavior. researchgate.net This derivatization is crucial as it improves the poor gas chromatographic performance of the underivatized compounds. dshs-koeln.de

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is indispensable for the definitive identification and precise quantification of Fenoterol O-Beta-D-Glucuronide, often coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the direct measurement of this compound, avoiding the need for deconjugation. nih.govscispace.com This technique has been validated for the determination of fenoterol in human plasma and urine with a lower limit of quantitation of 52.8 pg/ml in plasma. nih.govnih.gov The use of a triple quadrupole mass spectrometer is common for achieving the ultra-trace level detection required for these analyses. mdpi.com LC-MS/MS methods are suitable for high-throughput applications and can distinguish between different glucuronide isomers, which is critical as they share the same mass-to-charge ratio. scispace.comnih.gov

| Matrix | Linearity Range | Lower Limit of Quantitation (LLOQ) | Coefficient of Variation (CV) |

|---|---|---|---|

| Plasma | 50 pg/ml to 2000 pg/ml | 52.8 pg/ml | <15% (high QC), <10% (low QC) |

| Urine | 2.500 ng/ml to 160 ng/ml | Not specified | <15% (high and low QC) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a robust technology for metabolite profiling, including the analysis of fenoterol metabolites after appropriate sample preparation. mdpi.comgcms.cznih.gov A crucial step in GC-MS analysis of fenoterol and its glucuronide is the hydrolysis of the conjugate, often achieved enzymatically with β-glucuronidase/arylsulfatase, followed by a derivatization step. researchgate.net For example, a method for screening β-2 agonists involves hydrolysis, followed by a derivatization with formaldehyde (B43269) to form a tetrahydroisoquinoline derivative, which is then trimethylsilylated. researchgate.net This procedure allows for the detection of fenoterol at concentrations as low as 10 ng/ml in urine. researchgate.net The electron impact (EI) ionization mode is commonly used in GC-MS for these analyses. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites like this compound. During MS/MS analysis, the glucuronide conjugate often undergoes a characteristic neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass-to-charge ratio (m/z) of 176.0321. nih.gov This specific neutral loss is a key indicator for the presence of a glucuronide conjugate. nih.gov In negative ion mode, characteristic fragment ions at m/z 175 and m/z 113, derived from the glucuronate moiety, are often observed. nih.gov The fragment at m/z 175 represents the negative ion of glucuronic acid after losing a water molecule, which can further fragment to m/z 113. nih.gov Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can provide even more detailed structural information by preserving the fragile glucuronide bond, allowing for confident assignment of the conjugation site. sciex.comsciex.com

Spectroscopic Methods for Characterization

Spectroscopic techniques are pivotal in the structural elucidation and characterization of this compound. These methods provide detailed information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. While specific spectral data for this compound is not extensively published in readily available literature, chemical suppliers of the standard reference material indicate that ¹H NMR, ¹³C NMR, and other analytical data are provided upon purchase, confirming its use in structural verification. allmpus.com

¹H NMR: In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected. For instance, the aromatic protons of the dihydroxyphenyl and phenoxy rings would appear in the downfield region. The protons of the glucuronic acid moiety would have characteristic shifts, and the protons of the ethylamino propyl chain would also exhibit distinct signals.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid in the glucuronic acid moiety would be found at the downfield end of the spectrum. The carbons of the aromatic rings and the aliphatic chain would also have characteristic chemical shifts, allowing for a complete carbon framework assignment.

While specific, experimentally-derived NMR data for this compound is proprietary to manufacturers, predictive models for similar glucuronidated compounds exist. For example, predicted ¹H and ¹³C NMR spectra for ethyl glucuronide and phenyl-beta-D-glucopyranoside are available in public databases, which can offer insights into the expected spectral regions for the glucuronide portion of the molecule. hmdb.cahmdb.cachemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is another valuable technique for the characterization of this compound. It provides information about the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. These would include:

O-H stretching: Broad bands indicating the presence of hydroxyl groups on the aromatic rings and the glucuronic acid moiety.

N-H stretching: A band corresponding to the secondary amine in the linker.

C-H stretching: Bands for the aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption from the carboxylic acid group of the glucuronic acid.

C-O stretching: Bands associated with the ether linkage and the alcohol groups.

Aromatic C=C stretching: Peaks characteristic of the aromatic rings.

Similar to NMR data, specific IR spectra for this compound are typically provided by the manufacturers of the analytical standard upon purchase. allmpus.com

Sample Preparation and Extraction Strategies

The accurate detection and quantification of fenoterol and its metabolites, including this compound, in biological matrices necessitate robust sample preparation and extraction procedures. These steps are crucial for removing interfering substances and concentrating the analyte of interest.

Enzymatic Hydrolysis with Beta-Glucuronidase for Total Fenoterol Detection

Since a significant portion of fenoterol is excreted as its glucuronide conjugate, enzymatic hydrolysis is a common and essential step to quantify the total fenoterol concentration in biological samples like urine. researchgate.netnih.govpillbuys.comresearchgate.net This process utilizes the enzyme β-glucuronidase to cleave the glucuronic acid moiety from the parent drug. sigmaaldrich.com

The hydrolysis reaction is typically performed by incubating the sample with β-glucuronidase from various sources, such as Escherichia coli (E. coli), Helix pomatia, or bovine liver. sigmaaldrich.comsigmaaldrich.com The choice of enzyme and reaction conditions can significantly impact the efficiency of the hydrolysis. researchgate.net For instance, β-glucuronidase from E. coli is known for its high hydrolytic activity and stability. sigmaaldrich.com

Key parameters that are optimized for efficient hydrolysis include:

pH: The optimal pH for β-glucuronidase is generally between 6.0 and 6.5. sigmaaldrich.com

Temperature: Incubation is often carried out at elevated temperatures, such as 37°C, 45°C, 55°C, or even 60°C, to accelerate the reaction. nih.govdshs-koeln.desigmaaldrich.comwebsiteonline.cn

Incubation Time: The duration of incubation can range from one hour to over 20 hours to ensure complete cleavage of the glucuronide. researchgate.netnih.govdshs-koeln.de

Buffer: Buffers such as acetate, phosphate, or citrate (B86180) are used to maintain the optimal pH. dshs-koeln.de

Following hydrolysis, the liberated fenoterol can be extracted and analyzed using various chromatographic techniques. researchgate.netnih.govpillbuys.com This approach allows for the determination of the total fenoterol concentration, which is often required in doping control analysis and pharmacokinetic studies. mdpi.com

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine and plasma prior to analysis. waters.comorganomation.com The optimization of the SPE protocol is critical to achieve high recovery and clean extracts. thermofisher.com

For the extraction of fenoterol and its metabolites, various SPE sorbents can be employed, including reversed-phase cartridges like C18 or polymeric sorbents. dshs-koeln.demdpi.com The choice of sorbent depends on the physicochemical properties of the analyte.

The optimization of an SPE method involves several key steps:

Conditioning: The sorbent is activated with an organic solvent like methanol.

Equilibration: The sorbent is equilibrated with water or a buffer to prepare it for sample loading.

Sample Loading: The pH of the sample may be adjusted to ensure the analyte is in a form that will be retained by the sorbent. thermofisher.com

Washing: The sorbent is washed with a solvent that removes interferences without eluting the analyte of interest. The composition of the wash solvent is a critical parameter to optimize. thermofisher.com

Elution: The analyte is eluted from the sorbent using a solvent that disrupts the analyte-sorbent interaction. The choice and volume of the elution solvent are optimized to ensure complete recovery in a small volume. thermofisher.com

In a study on the extraction of β-agonists, a solid-phase extraction procedure yielded recoveries of 67–104% from plasma. researchgate.net For the analysis of fenoterol in urine, a method involving SPE on an RP18 column has been described. dshs-koeln.de

Table of SPE Optimization Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Sorbent | Stationary phase that retains the analyte. | C18, Polymeric (e.g., Oasis HLB), Mixed-mode cation exchange. sigmaaldrich.comthermofisher.commdpi.com |

| Conditioning Solvent | Activates the sorbent. | Methanol, Acetonitrile. nih.govsigmaaldrich.com |

| Equilibration Solvent | Prepares the sorbent for the sample matrix. | Water, Buffer. nih.gov |

| Sample pH | Affects the charge of the analyte and its retention. | Adjusted based on the pKa of the analyte and the sorbent type. thermofisher.com |

| Wash Solvent | Removes interferences. | Water, Methanol/water mixtures, Buffers. sigmaaldrich.comthermofisher.com |

| Elution Solvent | Recovers the analyte from the sorbent. | Methanol, Acetonitrile, Ethyl acetate, often with additives like formic acid or ammonia. nih.govsigmaaldrich.com |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.com It is a versatile method that can be used for the extraction of fenoterol from biological fluids. researchgate.netnih.govpillbuys.com

The efficiency of LLE depends on several factors:

Choice of Organic Solvent: The solvent should be immiscible with the aqueous phase and have a high affinity for the analyte. Common solvents include diethyl ether, ethyl acetate, and tert-butyl methyl ether. dshs-koeln.dedshs-koeln.deorganomation.com

pH of the Aqueous Phase: The pH of the aqueous sample is adjusted to ensure the analyte is in its neutral, un-ionized form, which is more soluble in the organic solvent. scioninstruments.com For an amphoteric compound like fenoterol, the pH is a critical parameter.

Ionic Strength: The addition of salts to the aqueous phase can enhance the partitioning of the analyte into the organic phase (salting-out effect).

Extraction Volume and Repetitions: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume. libretexts.org

In some methods, LLE is used after the initial enzymatic hydrolysis step to extract the liberated fenoterol. researchgate.netnih.govpillbuys.com For example, after hydrolysis, the pH of the urine sample is adjusted, and the analyte is extracted with an organic solvent. dshs-koeln.de The organic layer is then separated, evaporated, and the residue is reconstituted for analysis.

Modern variations of LLE, such as dispersive liquid-liquid microextraction (DLLME) and membrane-assisted solvent extraction (MASE), have been developed to reduce solvent consumption and improve efficiency. mdpi.com

Method Validation Parameters for Research Applications

The validation of analytical methods for this compound is guided by international standards to ensure the reliability of the data. Key parameters that are assessed include linearity, precision, accuracy, limits of detection (LOD) and quantification (LOQ), and selectivity. Often, the quantification of glucuronide metabolites like this compound is performed indirectly. This involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronic acid moiety, allowing for the measurement of the parent compound, fenoterol. nih.govnih.gov This approach provides the total concentration of the drug (unconjugated + conjugated forms). acs.org Direct measurement of the intact glucuronide is also possible and offers advantages such as improved selectivity, but it requires an authentic reference standard of the metabolite. nih.gov

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. bvsalud.org A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under the same conditions. bvsalud.org It is usually reported as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Intra-day precision (Repeatability): Assesses the precision over a short period on the same day.

Inter-day precision (Intermediate Precision): Evaluates the precision over a longer period, with analyses conducted on different days.

Accuracy refers to the closeness of the measured value to the true value. bvsalud.org It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of recovery.

The following tables illustrate the type of data that would be generated during a method validation for this compound, based on typical acceptance criteria in bioanalytical method validation.

Table 1: Illustrative Linearity Data for this compound Analysis Note: The following data is for illustrative purposes only, as specific linearity data for this compound was not found in the reviewed literature.

| Parameter | Typical Acceptance Criterion | Illustrative Value |

|---|---|---|

| Concentration Range | Should cover expected sample concentrations | e.g., 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

Table 2: Illustrative Precision and Accuracy Data for this compound Analysis Note: The following data is for illustrative purposes only, as specific precision and accuracy data for this compound was not found in the reviewed literature. Data is based on validation of similar glucuronide metabolites. plos.org

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| Low QC | ≤ 15% | ≤ 15% | 85 - 115% |

| Medium QC | ≤ 15% | ≤ 15% | 85 - 115% |

| High QC | ≤ 15% | ≤ 15% | 85 - 115% |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. bvsalud.org The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration that can be measured with acceptable levels of accuracy and precision. bvsalud.org

For glucuronide metabolites, the LOD and LOQ can be determined for the intact metabolite if a reference standard is available. nih.gov Alternatively, when using an indirect method involving hydrolysis, the sensitivity of the assay is often reported based on the parent compound. For example, a highly sensitive LC-MS/MS method for the parent compound, fenoterol, in human plasma was validated with an LLOQ of 52.8 pg/mL. nih.govnih.gov This indicates the level of sensitivity that can be achieved for the aglycone part of the metabolite after the hydrolysis step. Another study reported a detection limit of 10 ng/ml for fenoterol in urine after enzymatic hydrolysis of its conjugates.

Table 3: Reported Limits of Detection/Quantification Relevant to Fenoterol Analysis

| Analyte | Matrix | Method | LOD/LOQ | Citation |

|---|---|---|---|---|

| Fenoterol (parent compound) | Human Plasma | LC-MS/MS | LLOQ: 52.8 pg/mL | nih.govnih.gov |

| Fenoterol (after hydrolysis of conjugates) | Human Urine | GC-MS | LOD: 10 ng/mL | |

| Fenoterol Hydrobromide | Pharmaceutical Formulation | HPLC | LOD: 0.003 mg/mL, LOQ: 0.012 mg/mL | bvsalud.org |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, or co-administered drugs. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. mdpi.com

In the analysis of this compound, a key consideration for selectivity is the existence of different isomers. Research has shown that fenoterol can form two different glucuronides: fenoterol para-glucuronide and fenoterol meta-glucuronide . nih.gov An effective analytical method must be able to separate and distinguish between these isomers if their differential quantification is required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high selectivity and is commonly used for the analysis of drug metabolites. nih.gov The selectivity of LC-MS/MS is achieved through a combination of chromatographic separation and mass spectrometric detection using techniques like multiple reaction monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for the analyte of interest. For the fenoterol glucuronide metabolite, a precursor ion with a mass-to-charge ratio (m/z) of 480.2 has been identified. researchgate.net By monitoring a specific fragmentation of this precursor ion, the method can selectively detect the fenoterol glucuronide even in a complex biological matrix.

Pharmacokinetic and Metabolic Disposition of Fenoterol O Beta D Glucuronide in Preclinical Models

Absorption, Distribution, and Excretion Studies in Animal Models (e.g., Rat)

Studies in conscious rats have been pivotal in understanding the journey of fenoterol (B1672521) and its primary metabolite, Fenoterol O-Beta-D-Glucuronide, through the body.

The route of administration of the parent drug, fenoterol, dramatically alters the systemic exposure and subsequent excretion profile of this compound. When fenoterol is administered intravenously, it bypasses the extensive metabolism in the gut wall and liver that occurs after oral ingestion. nih.govnih.gov This leads to different proportions of the parent drug and its glucuronide metabolite being excreted.

Following intravenous administration of (R,R)-Fenoterol to rats, a portion of the drug is metabolized systemically to its glucuronide conjugate. nih.gov In contrast, oral administration results in extremely low bioavailability of the parent compound, estimated at less than 1%, due to significant presystemic glucuronidation. nih.govresearchgate.net Consequently, the formation of this compound is a predominant event after oral dosing. nih.gov

A study comparing the two routes for the (R,R)-fenoterol enantiomer provided specific data on the urinary excretion of the parent drug and its glucuronide, highlighting the impact of the administration route. nih.gov

The primary routes of excretion for metabolites are via urine and bile. For this compound, urinary excretion has been quantified in rats.

After an intravenous dose of (R,R)-Fenoterol, approximately 5% of the dose was recovered in the urine as (R,R)-Fenoterol-G (the glucuronide). nih.gov When the same compound was given orally, the urinary excretion of the glucuronide increased to about 8% of the administered dose. nih.gov This reflects the extensive first-pass metabolism where a large fraction of the absorbed drug is converted to the glucuronide and then eliminated via the kidneys. nih.gov

While direct quantitative data on the biliary excretion of this compound is not extensively detailed in the provided research, it is a recognized pathway for glucuronide metabolites, particularly in rats. fda.govnih.gov The process involves the transport of the metabolite from hepatocytes into the bile, which is then eliminated via the feces. mdpi.comunc.edu For some similar compounds, enterohepatic circulation, where the glucuronide is excreted in the bile, hydrolyzed back to the parent drug by gut bacteria, and reabsorbed, has been observed. fda.gov Feces are often the main route of excretion for compounds that undergo significant biliary excretion. nih.gov

Pre-systemic Metabolism and First-Pass Glucuronidation

Fenoterol undergoes substantial pre-systemic, or first-pass, metabolism, with glucuronidation being a key pathway. nih.govnih.gov This metabolic process occurs primarily in the intestine and the liver before the drug reaches systemic circulation. nih.govnih.gov

Studies in the conscious rat have quantified the extraction ratios, demonstrating a high degree of metabolism in both the intestine and the liver. The pre-systemic intestinal extraction ratio for fenoterol was found to be approximately 0.93, while the liver extraction ratio was about 0.67. nih.govresearchgate.net This indicates that the majority of an oral dose is metabolized before it can be measured in the systemic bloodstream. The total systemic availability of fenoterol after intraduodenal administration in rats is consequently very low, ranging from 0.8% to 1.2%. nih.govresearchgate.net

The glucuronidation process can occur at two different positions on the fenoterol molecule, resulting in fenoterol para-glucuronide and fenoterol meta-glucuronide. nih.govresearchgate.net In vitro studies using isolated rat hepatocytes (liver cells) and enterocytes (intestinal cells) have shown that both types of glucuronides are formed. The proportion of the para-glucuronide formed was 0.40 in hepatocytes and 0.54 in enterocytes, indicating differential metabolic activity between the tissues. nih.govresearchgate.net This extensive first-pass glucuronidation is the primary reason for the low oral bioavailability of fenoterol. nih.gov

Tissue Distribution of this compound in Preclinical Systems

While the parent compound, fenoterol, has been shown to distribute widely throughout the body, specific research detailing the tissue distribution of its metabolite, this compound, is limited. pom.go.id General tissue distribution studies in rats involve administering the compound and measuring its concentration in various organs like the heart, liver, spleen, lungs, and kidneys at different time points. frontiersin.org

Stereochemistry and Enantioselective Metabolism of Fenoterol Glucuronides

Stereoselective Formation of Fenoterol (B1672521) Glucuronides

The formation of fenoterol glucuronides does not occur uniformly for all stereoisomers. The enzymes responsible for this biotransformation, UDP-glucuronosyltransferases (UGTs), exhibit stereochemical preferences, leading to differences in the rate and products of the reaction.

Research has demonstrated significant differences in the glucuronidation of fenoterol's enantiomers. In studies using isolated rat hepatocytes and enterocytes, the glucuronidation of the racemic mixture of SS'(+)-fenoterol and RR'(-)-fenoterol was investigated. nih.gov The results clearly indicated that the conjugation process is stereoselective. nih.gov

The maximum rate of glucuronidation (Vmax) for the (+)-enantiomer is substantially higher than that for the (-)-enantiomer in both liver and intestinal microsomes. nih.gov Conversely, the apparent Michaelis constant (Kmapp) was found to be lower for the (-)-enantiomer compared to the (+)-enantiomer. nih.gov This suggests that while the (-)-isomer may have a higher affinity for the metabolizing enzymes, the actual turnover rate is much faster for the (+)-isomer. nih.gov

Stereochemistry has a direct and significant impact on both the speed and the metabolic pathway of fenoterol's glucuronidation. The kinetic data from rat microsomal studies show that the maximum glucuronidation rate (Vmax) of the (+)-isomer is nearly double that of the (-)-isomer in both hepatic and intestinal microsomes. nih.gov

This stereoselectivity in reaction rates implies that the (+)-enantiomer may be more efficiently cleared through liver metabolism in vivo, a phenomenon that can lead to stereoselective first-pass metabolism. nih.gov

Furthermore, the glucuronidation of fenoterol can occur at two different positions on the molecule, resulting in the formation of fenoterol-para-glucuronide and fenoterol-meta-glucuronide. nih.gov The proportion of these two glucuronides was found to be constant over the concentration range studied, with the fraction of para-glucuronide formed being 0.40 in hepatocytes and 0.54 in enterocytes, indicating tissue-specific differences in the metabolic pathway. nih.gov

| Enantiomer | Tissue | Vmax (nmol/min/mg) | Kmapp (µM) |

|---|---|---|---|

| (-)-Fenoterol | Hepatic Microsomes | 3.6 ± 0.3 | Lower than (+) |

| (+)-Fenoterol | Hepatic Microsomes | 6.7 ± 0.8 | Higher than (-) |

| (-)-Fenoterol | Intestinal Microsomes | 3.4 ± 0.1 | Lower than (+) |

| (+)-Fenoterol | Intestinal Microsomes | 5.8 ± 0.4 | Higher than (-) |

Chiral Analytical Methods for Enantiomeric Resolution

The study of stereoselective metabolism necessitates analytical methods capable of separating and quantifying individual stereoisomers from a racemic mixture. For fenoterol and its metabolites, chiral high-performance liquid chromatography (HPLC) is a primary technique. google.comdiva-portal.org

These methods often employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus enabling their separation. google.com One such stationary phase used for the separation of fenoterol enantiomers is amylose (B160209) tris-(3,5-dimethylphenylcarbamate). google.com In addition to HPLC, other techniques such as capillary zone electrophoresis have also been utilized for the chiral separation of fenoterol. science.gov These analytical methods are crucial for pharmacokinetic studies and for characterizing the stereoselective disposition of the drug and its glucuronide conjugates. science.govresearchgate.net

Conformational Analysis and Molecular Interactions of Fenoterol Glucuronides

The stereochemistry of fenoterol enantiomers influences their three-dimensional shape, or conformation, which in turn governs how they interact with biological molecules like enzymes and receptors. umlub.pl Computational studies involving docking simulations have been used to understand the binding interactions of fenoterol stereoisomers with the β2-adrenergic receptor. umlub.plnih.gov These studies show that each stereoisomer must adopt a specific conformation to fit into the receptor's binding site, forming key interactions such as hydrogen bonds between the ligand's amino and hydroxyl groups and receptor residues like aspartic acid and serine. nih.gov

Synthetic Approaches for Fenoterol O Beta D Glucuronide Reference Standard Preparation

Enzymatic Synthesis Using Purified UGTs or Microbial Systems

Enzymatic synthesis provides a biomimetic and highly selective route for producing glucuronide conjugates. This method leverages UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in biological systems. hyphadiscovery.comhelsinki.fi

The use of liver microsomes, which contain a variety of UGT isoforms, has been a common practice for generating fenoterol (B1672521) glucuronides. nih.govnih.govnih.gov In a typical reaction, fenoterol is incubated with liver microsomes (from human or rat sources) and the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). nih.govnih.gov The UGT enzymes present, particularly from the UGT1A and UGT2B families, facilitate the transfer of glucuronic acid from UDPGA to one of the phenolic hydroxyl groups of fenoterol. nih.govdrugbank.com

A significant advantage of this enzymatic approach is its potential for regioselectivity, meaning it can target a specific hydroxyl group. Different UGT isoforms may show a preference for either the meta- or para-position on the fenoterol molecule, leading to the formation of distinct isomers. nih.govnih.gov Microbial systems can also be employed for glucuronidation and may offer cost advantages by avoiding the need for the expensive UDPGA cofactor. hyphadiscovery.com These systems can be engineered to express specific human UGTs, providing a scalable and selective production method. researchgate.netresearchgate.net

Table 1: Components of a Typical Enzymatic Synthesis Reaction

| Component | Role in Synthesis |

| Fenoterol | The substrate molecule that undergoes glucuronidation. |

| Liver Microsomes or Recombinant UGTs | The source of the UGT enzymes that catalyze the reaction. helsinki.finih.gov |

| Uridine 5'-diphosphoglucuronic acid (UDPGA) | The essential cofactor that donates the glucuronic acid group. nih.gov |

| Buffer Solution | Maintains the optimal pH for enzymatic activity. |

| Magnesium Chloride (MgCl₂) | Often used as an activator for UGT enzymes. nih.gov |

Chemical Synthesis Strategies for Glucuronide Conjugates

Chemical synthesis offers a more traditional and often more scalable approach to producing Fenoterol O-Beta-D-Glucuronide. These methods typically involve the coupling of a protected glucuronic acid donor with fenoterol. researchgate.netnih.gov

A widely used method is the Koenigs-Knorr reaction . helsinki.fiwikipedia.orgresearchgate.net This reaction utilizes a glycosyl halide, such as acetobromoglucuronate, as the glucuronic acid donor. researchgate.netdshs-koeln.de The hydroxyl groups of the glucuronic acid are protected (e.g., with acetyl groups) to prevent side reactions. This protected and activated sugar is then reacted with fenoterol in the presence of a promoter, like a silver or mercury salt, to form the desired glycosidic bond. wikipedia.orgresearchgate.net The final step involves the removal of all protecting groups to yield this compound. dshs-koeln.de

An alternative strategy employs trichloroacetimidate (B1259523) donors, which can offer milder reaction conditions. The glucuronic acid donor is activated as a trichloroacetimidate and then reacts with fenoterol, often catalyzed by a Lewis acid such as boron trifluoride etherate. researchgate.net Careful selection of protecting groups is crucial in chemical synthesis to ensure the reaction occurs at the desired hydroxyl group on the fenoterol molecule. hyphadiscovery.comau.dk

Purification and Isolation Techniques for Synthetic Standards

Following synthesis, the crude product is a mixture containing the target glucuronide, unreacted starting materials, and potential byproducts. Therefore, a robust purification process is critical to isolate a pure reference standard. hyphadiscovery.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purifying glucuronide conjugates. google.com Reversed-phase HPLC with a C18 column is particularly effective. A gradient elution using a mobile phase of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the polar glucuronide from other components. oup.com

Solid-Phase Extraction (SPE) can be utilized as an initial clean-up step to remove major impurities or to concentrate the product from a dilute solution before final purification by HPLC. nih.govuwaterloo.ca

Structural Confirmation of Synthesized this compound

The definitive identification of the synthesized and purified product is achieved through a combination of advanced analytical techniques. hyphadiscovery.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound. evitachem.com Techniques like electrospray ionization (ESI) provide an accurate mass measurement. nih.govresearchgate.netTandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the molecule and analyzing the resulting pattern. hyphadiscovery.comacs.org A characteristic loss of 176 Da, corresponding to the glucuronic acid moiety, is a key indicator of a glucuronide conjugate. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. nih.govnih.gov

1D NMR (¹H and ¹³C): These spectra reveal the types and number of protons and carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the unambiguous assignment of the chemical structure and confirming the point of glucuronidation on the fenoterol molecule. hyphadiscovery.com

The collective data from these analytical methods provides the necessary evidence to confirm the identity and purity of the synthesized this compound reference standard. hyphadiscovery.com

Table 2: Analytical Techniques for Structural Confirmation

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and is used for isolation. google.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. evitachem.com |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information from fragmentation patterns. hyphadiscovery.comacs.org |

| ¹H NMR Spectroscopy | Gives information about the proton environments and stereochemistry. nih.gov |

| ¹³C NMR Spectroscopy | Reveals the carbon framework of the molecule. nih.gov |

| 2D NMR Spectroscopy | Confirms the precise atomic connectivity and structure. hyphadiscovery.com |

Applications in Drug Metabolism Research and Metabolite Profiling

Utility in Investigating Glucuronidation Pathways of Structurally Related Compounds

The study of fenoterol's metabolism provides valuable insights into the glucuronidation pathways of other structurally related compounds, particularly other phenolic drugs. Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs, facilitating their excretion. sussex-research.com

Research on fenoterol (B1672521) has shown that it undergoes extensive metabolism, with glucuronidation and sulfation being the primary conjugation reactions. tandfonline.comnih.gov Studies in rats have identified the formation of two distinct glucuronide isomers: fenoterol-para-glucuronide and fenoterol-meta-glucuronide, formed from the conjugation at the 4-hydroxyphenyl and the 1,3-benzenediol moieties, respectively. nih.govnih.gov

This knowledge is directly applicable to the investigation of new chemical entities with similar structures. For example, a study on (R,R)-Methoxyfenoterol, a derivative of fenoterol, determined its pharmacokinetic and metabolic profile in rats and compared it directly to (R,R)-Fenoterol. nih.govresearchgate.net This comparative approach revealed that (R,R)-Methoxyfenoterol was also primarily cleared by glucuronidation and that blocking one of the potential conjugation sites with a methoxy (B1213986) group altered the pharmacokinetic properties, leading to reduced clearance and increased systemic exposure compared to the parent fenoterol. nih.govresearchgate.net Similarly, investigations into the metabolism of the beta-blocker propranolol (B1214883) have identified specific UGT enzymes responsible for its glucuronidation, a line of inquiry informed by broader knowledge of how phenolic compounds like fenoterol are metabolized. mdpi.com

| Parameter | (R,R)-MFen | (R,R)-Fen |

|---|---|---|

| Clearance (mL min⁻¹ kg⁻¹) | 48 | 146 |

| Half-life (T½, min) | 152.9 | 108.9 |

| Area Under the Curve (AUC, min × nmol mL⁻¹) | 300 | 119 |

Application in In Vitro-In Vivo Extrapolation (IVIVE) Models (Preclinical)

In vitro-in vivo extrapolation (IVIVE) is a critical component of modern drug development, used to predict the human pharmacokinetics of a drug candidate from preclinical and in vitro data. researchgate.net Fenoterol O-beta-D-glucuronide and its formation are studied in various in vitro systems to build and refine these predictive models.

Preclinical studies utilize systems such as liver microsomes, intestinal microsomes, and isolated hepatocytes to investigate metabolic pathways. nih.govresearchgate.netresearchgate.net For fenoterol, research using isolated rat hepatocytes and enterocytes has provided detailed information on the kinetics of glucuronide formation. nih.gov These studies have determined key kinetic parameters like the maximum reaction velocity (Vmax) and the apparent Michaelis constant (Kmapp), which are essential inputs for IVIVE models. nih.gov Investigations have revealed stereoselective differences in glucuronidation, with the (+)enantiomer of fenoterol being eliminated more efficiently than the (-)enantiomer in rats. nih.gov

| System | Enantiomer | Vmax (nmol/min/mg protein) | Kmapp (µM) |

|---|---|---|---|

| Hepatic Microsomes | (-)fenoterol | 3.6 ± 0.3 | Lower than (+)isomer |

| (+)fenoterol | 6.7 ± 0.8 | Higher than (-)isomer | |

| Intestinal Microsomes | (-)fenoterol | 3.4 ± 0.1 | Lower than (+)isomer |

| (+)fenoterol | 5.8 ± 0.4 | Higher than (-)isomer |

These in vitro findings are crucial for predicting the extensive first-pass metabolism observed in vivo, where fenoterol undergoes significant intestinal and hepatic extraction. nih.gov However, it is acknowledged that complexities in glucuronidation can make IVIVE challenging, as models based on microsomes can sometimes underestimate in vivo clearance. researchgate.net Therefore, more integrated systems like hepatocytes are often considered more predictive. researchgate.net Furthermore, modern IVIVE and physiologically based pharmacokinetic (PBPK) models increasingly incorporate the activity of drug transporters, which are responsible for moving the formed glucuronide conjugates out of the cells and are critical for accurate prediction of the drug's disposition. bioivt.combostonsociety.org

Role in Metabolite Identification and Characterization Studies

The definitive identification and characterization of metabolites in biological fluids is a cornerstone of drug metabolism studies. The availability of pure, synthesized this compound is indispensable for this purpose. When analyzing samples from preclinical or clinical studies, chromatograms can contain numerous peaks corresponding to the parent drug and its various metabolites. By comparing the retention time and mass spectral data of an unknown peak with that of the authentic this compound reference standard, researchers can unequivocally confirm the identity of the metabolite. nih.gov

Human metabolism studies have quantified the plasma levels of fenoterol and its conjugated metabolites, including the glucuronide and sulphate forms. tandfonline.comnih.gov These studies demonstrate that after oral administration, the exposure to the conjugated metabolites is many times higher than that of the parent drug, indicating extensive presystemic elimination (first-pass metabolism). tandfonline.comnih.gov The ability to specifically quantify the glucuronide conjugate is reliant on having a standard for method calibration.

| Administration Route | AUC-Sulphate / AUC-F | AUC-Glucuronide / AUC-F |

|---|---|---|

| Intravenous (i.v.) | 0.42 | 0.49 |

| Oral (p.o.) | 116.9 | 19.9 |

This characterization is vital not only for understanding the drug's disposition but also for regulatory submissions and for assessing the potential pharmacological activity or toxicity of the metabolites.

Considerations for Stability and Degradation in Analytical Contexts

Stability of Fenoterol (B1672521) O-Beta-D-Glucuronide in Biological Matrices for Research

The stability of Fenoterol O-Beta-D-Glucuronide in biological matrices such as plasma and urine is a key consideration for ensuring the integrity of research data. While specific stability studies on the glucuronide metabolite are not extensively detailed in publicly available literature, inferences can be drawn from studies on the parent compound, fenoterol, and general principles of glucuronide stability.

Fenoterol itself has been shown to be unstable in biological fluids. Research indicates that the parent drug degrades rapidly in matrices at ambient temperature (20°C) and even under refrigeration (4°C). However, freezing at -20°C provides significant stability, with the drug remaining stable for at least two months with losses of less than 10%. researchgate.net This suggests that immediate freezing of biological samples is a crucial step to preserve the integrity of not only the parent drug but also its metabolites.

Glucuronide conjugates, particularly O-glucuronides like this compound, can be susceptible to enzymatic and chemical hydrolysis, which would cleave the glucuronic acid moiety and revert the metabolite back to the parent fenoterol. The stability of such conjugates is highly dependent on the pH and temperature of the environment. nih.gov For instance, studies on other β2-agonist glucuronides, such as formoterol, have shown that the conjugates can be stable under specific buffered conditions (e.g., pH 5.0 at 37°C for 20 hours) during analytical procedures like enzymatic hydrolysis. nih.gov This highlights the importance of controlling the sample environment to prevent inadvertent degradation.

In studies involving rat liver and intestinal cells, two distinct positional isomers of the glucuronide have been identified: fenoterol-para-glucuronide and fenoterol-meta-glucuronide. nih.gov The relative stability of these isomers in biological matrices has not been fully elucidated but is an important area for consideration in detailed metabolic profiling.

The following table summarizes stability data for the parent compound, fenoterol, which provides an essential baseline for handling samples containing its glucuronide metabolite.

Table 1: Stability of Fenoterol in Biological Matrices

| Matrix | Storage Temperature (°C) | Half-Life (T₀.₅) | Stability Duration | Reference |

|---|---|---|---|---|

| Biological Fluids | 20 | 6.31 to 9.13 hours | - | researchgate.net |

| Biological Fluids | 4 | 9.92 to 12.41 hours | - | researchgate.net |

Identification and Characterization of Potential Degradation Products (e.g., Impurities related to storage)

The primary degradation pathway for this compound under typical storage or analytical conditions is the hydrolysis of the ether linkage, which results in the formation of the parent compound, fenoterol. hyphadiscovery.com This process can be catalyzed by endogenous β-glucuronidase enzymes present in the biological matrix or by chemical conditions (e.g., non-optimal pH).

Once fenoterol is reformed, it can undergo further degradation. Several process-related impurities and degradation products of fenoterol have been identified and are commercially available as reference standards. While these are not direct degradation products of the glucuronide, their presence in an aged or improperly stored sample could indicate the initial instability of the glucuronide conjugate. Including these known degradation products in analytical methods can enhance the detection capability for real samples where fenoterol may have rapidly degraded. researchgate.net

A specific degradation product of the parent compound that has been monitored in analytical studies is the C,N-methylene fenoterol-tetrakis-TMS derivative, which can form during derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net The potential for such analytical artifacts underscores the need for careful method development.

The table below lists known impurities related to fenoterol, which are potential secondary degradation products in studies of its glucuronide metabolite.

Table 2: Identified Impurities Related to Fenoterol

| Impurity Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| Fenoterol Degradation Impurity A | 161040-25-1 | Not specified | simsonpharma.com |

| Fenoterol EP Impurity B Hydrochloride | 1944-11-2 | C₁₇H₁₉NO₄·HCl | simsonpharma.com |

Analytical Methodological Approaches to Address Metabolite Instability

Given the potential instability of this compound, several analytical strategies have been developed to ensure accurate quantification. These approaches can be broadly categorized into indirect and direct measurement techniques.

Indirect Measurement via Hydrolysis: A traditional and widely used approach involves the enzymatic hydrolysis of the glucuronide conjugate to liberate the parent fenoterol. researchgate.netnih.govresearchgate.net This is typically achieved by incubating the biological sample (e.g., urine) with a β-glucuronidase enzyme preparation. nih.gov Following hydrolysis, the total fenoterol concentration is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This method effectively quantifies the sum of the free drug and its glucuronidated metabolite. While robust, this approach does not distinguish between the parent drug and the metabolite and relies on the completeness and stability of the hydrolysis reaction. Chemical hydrolysis, for instance using hydrochloric acid, has also been employed for screening purposes. researchgate.net

Direct Measurement of the Intact Conjugate: Modern analytical instrumentation, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enables the direct quantification of intact glucuronide metabolites. mdpi.com This approach offers significant advantages:

Specificity: It allows for the separate quantification of the parent drug and its glucuronide metabolite(s).

Accuracy: It avoids potential inaccuracies arising from incomplete enzymatic hydrolysis or degradation of the analyte during the hydrolysis step.

Efficiency: It typically involves simpler and faster sample preparation procedures, such as protein precipitation or solid-phase extraction (SPE), followed by direct injection into the LC-MS/MS system. mdpi.com

Methodological Considerations for Stability: Regardless of the chosen method, addressing the inherent instability of the metabolite is paramount.

Sample Handling: Immediate freezing of biological samples at -20°C or lower is crucial to inhibit enzymatic activity and chemical degradation. researchgate.net

pH Control: Buffering of samples to an optimal pH can help stabilize the glucuronide conjugate during sample preparation and analysis. nih.gov